N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-12-3-8-15(21-2)16(11-12)23(19,20)18-9-10-22-14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEPDEAZFMQIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics, as well as other physiological functions.
Mode of Action
It is known to interact with the androgen receptor. The compound may bind to the receptor and modulate its activity, leading to changes in the transcription of specific genes. This can result in various physiological effects, depending on the specific genes that are affected.
Biochemical Pathways
Given its interaction with the androgen receptor, it is likely to impact pathways related to androgen signaling. These pathways play key roles in a variety of biological processes, including cell growth, differentiation, and apoptosis.
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
- Molecular Formula : C16H18FNO3S
- Molecular Weight : 321.38 g/mol
- CAS Number : 920256-37-7
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains.
In Vitro Antimicrobial Testing
A study evaluated the effectiveness of this compound against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus ATCC 6538 | 4 |
| 2 | S. epidermidis | 8 |
| 3 | Enterococcus faecalis | 16 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been assessed in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).
Cytotoxicity Assays
The cytotoxic effects were measured using the MTT assay, with the following IC50 values reported:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| SKOV-3 | 10.0 |
The compound exhibited significant cytotoxicity, particularly in ovarian cancer cells, suggesting its potential as a therapeutic agent in oncology.
Antioxidant Activity
Antioxidant properties were evaluated using DPPH radical scavenging assays. The compound demonstrated effective free radical scavenging activity:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 45 |
| 20 | 65 |
| 50 | 85 |
These findings indicate that this compound may serve as a potent antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy Against MRSA : A case study highlighted the effectiveness of the compound against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of conventional antibiotics.
- Combination Therapy in Cancer Treatment : Another study explored the use of this compound in combination with other chemotherapeutic agents, revealing enhanced anticancer effects and reduced side effects compared to monotherapy.
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, providing a mechanistic understanding of its anticancer activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Properties
- Fluorine Substitution: The 4-fluorophenoxy group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like those in . Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets .
- Similar substituents in ’s compound showed improved DNA-binding affinity .
- Heterocyclic Moieties : Analogues with oxadiazole () or benzo[d][1,3]dioxol () exhibit distinct electronic profiles. The oxadiazole ring in introduces rigidity, favoring target-specific interactions, while the piperazine in enhances solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
